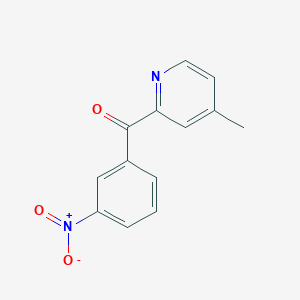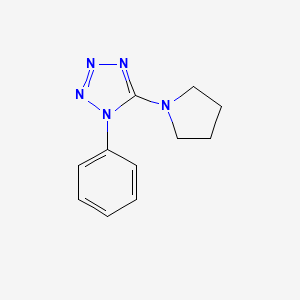
3-(苄氧基)环丁烷-1,1-二羧酸
描述
3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid is an organic compound with the molecular formula C13H14O5 and a molecular weight of 250.25 g/mol . This compound is characterized by a cyclobutane ring substituted with a benzyloxy group and two carboxylic acid groups. It is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
科学研究应用
3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid typically involves the reaction of cyclobutane-1,1-dicarboxylic acid with benzyl alcohol under acidic or basic conditions to form the benzyloxy derivative . The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process .
化学反应分析
Types of Reactions
3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Cyclobutane-1,1-dimethanol derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their structure and function . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Cyclobutane-1,1-dicarboxylic acid: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
3-(Methoxy)cyclobutane-1,1-dicarboxylic acid: Contains a methoxy group instead of a benzyloxy group, resulting in different reactivity and biological activity.
3-(Phenylmethoxy)cyclobutane-1,1-dicarboxylic acid: Similar structure but with a phenylmethoxy group, leading to variations in chemical and biological properties.
Uniqueness
3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid is unique due to the presence of the benzyloxy group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
3-phenylmethoxycyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c14-11(15)13(12(16)17)6-10(7-13)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRCCQROQBVCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348601 | |
| Record name | 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84182-46-7 | |
| Record name | 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)








![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)



![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)
